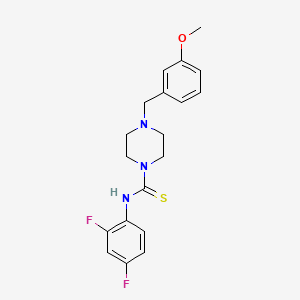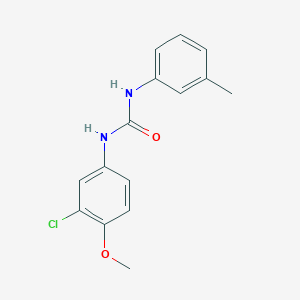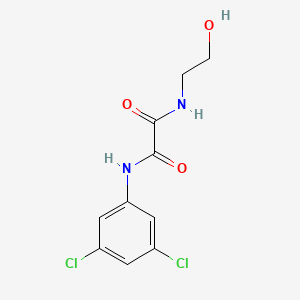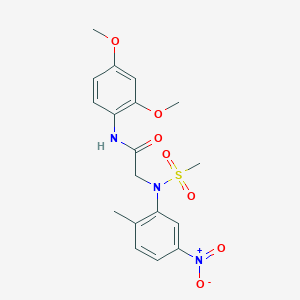![molecular formula C23H28N2O6 B4873090 N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide](/img/structure/B4873090.png)
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide
Vue d'ensemble
Description
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is a complex organic compound featuring a trimethoxybenzoyl group, a tetrahydroquinoline moiety, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide typically involves multiple steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Synthesis of the tetrahydroquinoline intermediate: The tetrahydroquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling reaction: The 3,4,5-trimethoxybenzoyl chloride is then reacted with the tetrahydroquinoline intermediate in the presence of a base such as triethylamine to form the benzoylated product.
Formation of the final compound: The benzoylated intermediate is then reacted with 2-(2-aminoethoxy)ethanol and acetic anhydride to form the final this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or benzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s, and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing microtubule polymerization and disrupting cell division.
Enzyme Inhibition: It inhibits enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), which are involved in cancer cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
N-(2-{[1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-8-yl]oxy}ethyl)acetamide is unique due to its combination of a trimethoxybenzoyl group and a tetrahydroquinoline moiety, which provides a distinct pharmacophore for targeting multiple cellular pathways and enzymes.
Propriétés
IUPAC Name |
N-[2-[[1-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-quinolin-8-yl]oxy]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O6/c1-15(26)24-10-12-31-18-9-5-7-16-8-6-11-25(21(16)18)23(27)17-13-19(28-2)22(30-4)20(14-17)29-3/h5,7,9,13-14H,6,8,10-12H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXFZLSENPKCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC2=C1N(CCC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(2,6-dimethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4873013.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethoxybenzamide](/img/structure/B4873018.png)
![ethyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4873026.png)

![N-[5-(3-Methyl-benzyl)-thiazol-2-yl]-2,2-diphenyl-acetamide](/img/structure/B4873050.png)
![5-cyclopropyl-4-[3-(4-fluorophenyl)propanoyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4873056.png)

![N-propan-2-yl-2-thiophen-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4873083.png)
![3-{[5-Ethyl-3-(methoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4873085.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(2-FLUOROPHENYL)METHANESULFONAMIDE](/img/structure/B4873086.png)
![N-[2-methoxy-4-(phenylsulfamoyl)phenyl]-3-nitrobenzamide](/img/structure/B4873097.png)
![[5-(9,10-DIHYDRO-8H-CYCLOPENTA[4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)-2-FURYL]METHYL (4-FLUOROPHENYL) ETHER](/img/structure/B4873099.png)

